molecular formula C9H10INO2 B5718713 N-(3-iodophenyl)-2-methoxyacetamide

N-(3-iodophenyl)-2-methoxyacetamide

Cat. No.: B5718713
M. Wt: 291.09 g/mol
InChI Key: XUSOHTRLWOBCRW-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)-2-methoxyacetamide is an acetamide derivative characterized by a methoxy group (-OCH₃) at the 2-position and an iodine atom at the 3-position of the phenyl ring. The iodine substituent imparts distinct electronic and steric properties due to its large atomic radius, high polarizability, and moderate electronegativity. While direct data on its applications are sparse in the provided evidence, structural analogs suggest roles in medicinal chemistry, particularly in targeting enzyme pathways or receptors where halogen interactions are critical .

Properties

IUPAC Name

N-(3-iodophenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-13-6-9(12)11-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSOHTRLWOBCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of N-(3-iodophenyl)-2-methoxyacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3-iodophenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

N-(3-iodophenyl)-2-methoxyacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-2-methoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can facilitate the formation of covalent bonds with target proteins, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-iodophenyl)-2-methoxyacetamide and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Biological Activity References
This compound 3-I, 2-OCH₃ 291.09 Not explicitly reported; inferred halogen-dependent bioactivity -
N-(3-Chlorophenyl)-2-methoxyacetamide 3-Cl, 2-OCH₃ 199.63 Higher solubility than iodine analog; limited bioactivity data
N-(2,6-Dimethylphenyl)-2-methoxyacetamide 2,6-diCH₃, 2-OCH₃ 193.23 Potential in drug discovery; steric hindrance from methyl groups
N-(3-Iodophenyl)maleimide 3-I (maleimide backbone) N/A IC₅₀ = 2.24 μM (enzyme inhibition)
N-(3-Methoxyphenyl)-2-azidoacetamide 3-OCH₃, 2-N₃ N/A Intermediate for click chemistry

Key Insights:

Halogen Effects :

  • The iodine atom in this compound provides stronger van der Waals interactions and enhanced binding affinity compared to smaller halogens like chlorine (e.g., N-(3-chlorophenyl)-2-methoxyacetamide). Evidence from N-(3-iodophenyl)maleimide demonstrates that iodine substitution significantly improves inhibition potency (IC₅₀ = 2.24 μM) compared to other halogens .
  • Chlorine analogs may offer better solubility but reduced bioactivity due to weaker hydrophobic interactions.

The 2-methoxy group in all compounds enhances electron-donating effects, which may stabilize resonance structures or influence hydrogen bonding.

Synthetic Flexibility :

  • Similar compounds (e.g., N-(3-methoxyphenyl)-2-azidoacetamide) are synthesized via nucleophilic acyl substitution, suggesting that this compound could be prepared using 3-iodoaniline and methoxyacetyl chloride under mild conditions .

The methoxy group could further modulate pharmacokinetics by improving membrane permeability .

Biological Activity

N-(3-iodophenyl)-2-methoxyacetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

This compound features an iodine atom attached to a phenyl group and a methoxyacetamide functional group. Its molecular formula is C10H12INO2C_10H_{12}INO_2, with a molecular weight of approximately 263.09 g/mol. The presence of the iodine atom enhances its reactivity, potentially leading to significant biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The iodine atom can engage in halogen bonding, which may influence the compound's affinity for specific receptors or enzymes. Additionally, the methoxyacetamide group can form hydrogen bonds, further modulating biochemical pathways.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research has shown that derivatives of similar compounds possess cytotoxic effects on tumor cell lines, suggesting potential anticancer applications.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic effects.

Data Tables and Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateSignificantYes
N-(3-bromophenyl)-2-methoxyacetamideLowModerateNo
N-(3-chlorophenyl)-2-methoxyacetamideLowLowNo

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several halogenated acetamides, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa and A549. Results indicated a dose-dependent response, with IC50 values suggesting potent anticancer activity.
  • Enzyme Inhibition : Investigations into enzyme inhibition revealed that this compound effectively inhibits certain kinases involved in cancer progression, indicating its potential as a therapeutic agent in targeted cancer therapies.

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